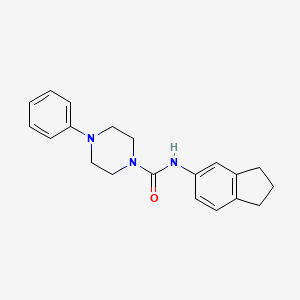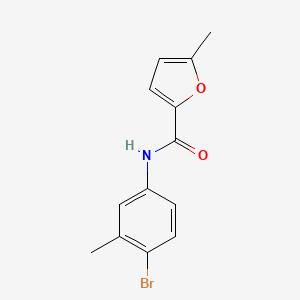![molecular formula C15H21NOS B4703868 1-[2-(isopropylthio)benzoyl]piperidine](/img/structure/B4703868.png)
1-[2-(isopropylthio)benzoyl]piperidine
Übersicht
Beschreibung
1-[2-(isopropylthio)benzoyl]piperidine, also known as IPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. IPTB is a piperidine-based compound that has a benzoyl group and an isopropylthio group attached to it. The compound has a molecular weight of 297.45 g/mol and a chemical formula of C17H23NOS.
Wirkmechanismus
The mechanism of action of 1-[2-(isopropylthio)benzoyl]piperidine involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. 1-[2-(isopropylthio)benzoyl]piperidine inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This, in turn, leads to the inhibition of the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
1-[2-(isopropylthio)benzoyl]piperidine has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 1-[2-(isopropylthio)benzoyl]piperidine has been found to have antioxidant properties. 1-[2-(isopropylthio)benzoyl]piperidine has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 1-[2-(isopropylthio)benzoyl]piperidine has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(isopropylthio)benzoyl]piperidine in lab experiments is its high purity and stability. 1-[2-(isopropylthio)benzoyl]piperidine is a highly crystalline compound that can be easily synthesized and purified. Additionally, 1-[2-(isopropylthio)benzoyl]piperidine has a long shelf life, making it a convenient compound to use in lab experiments. However, one of the limitations of using 1-[2-(isopropylthio)benzoyl]piperidine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(isopropylthio)benzoyl]piperidine. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 1-[2-(isopropylthio)benzoyl]piperidine and its effects on various cellular processes. Finally, the development of new synthesis methods for 1-[2-(isopropylthio)benzoyl]piperidine could lead to the discovery of new derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
1-[2-(isopropylthio)benzoyl]piperidine has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-[2-(isopropylthio)benzoyl]piperidine is in the field of medicine, where it has been shown to have anticancer properties. 1-[2-(isopropylthio)benzoyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 1-[2-(isopropylthio)benzoyl]piperidine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
piperidin-1-yl-(2-propan-2-ylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12(2)18-14-9-5-4-8-13(14)15(17)16-10-6-3-7-11-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGYYZGDVDVCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4703798.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4703810.png)
![{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}acetic acid](/img/structure/B4703812.png)
![1-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate](/img/structure/B4703818.png)
![N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4703824.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4703828.png)

![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4703843.png)
![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703849.png)
![1-ethyl-4-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4703852.png)

![methyl (5-{[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4703874.png)
![2,4-dichloro-N-(2-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4703884.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4703888.png)